MC3482 was chemically synthesized as part of research aimed at understanding the role of Sirtuin 5 in biological systems. It belongs to the class of small-molecule inhibitors designed to selectively target specific sirtuins, distinguishing itself from other members like Sirtuin 1 and Sirtuin 3. The compound is classified under chemical inhibitors with a focus on metabolic regulation through enzymatic inhibition.
The synthesis of MC3482 involves several steps that typically include:
The exact synthetic route can vary, but it generally follows established organic synthesis protocols used for similar compounds .
MC3482 has a molecular formula of and a molecular weight of approximately 618.68 g/mol . The structure features multiple functional groups that contribute to its inhibitory activity against Sirtuin 5.
The three-dimensional conformation of MC3482 is critical for its interaction with Sirtuin 5, influencing its binding affinity and specificity .
MC3482 primarily functions through competitive inhibition of Sirtuin 5 activity. The compound binds to the active site of the enzyme, preventing substrate access. This inhibition leads to alterations in various metabolic pathways regulated by Sirtuin 5, including:
The mechanism by which MC3482 exerts its effects involves several steps:
This mechanism highlights the potential for MC3482 as a tool for studying metabolic diseases and cancer biology.
MC3482 is primarily used in research settings to investigate:
The sirtuin family comprises seven nicotinamide adenine dinucleotide⁺-dependent enzymes (SIRT1-7) that govern cellular homeostasis through post-translational modifications. Unlike classes I/II/IV histone deacetylases, sirtuins utilize nicotinamide adenine dinucleotide⁺ as a co-substrate, generating nicotinamide and 2’-O-acyl-adenosine diphosphate ribose during deacylation. Sirtuins exhibit distinct subcellular localizations: SIRT1/SIRT2 (nucleus/cytoplasm), SIRT3/SIRT4/SIRT5 (mitochondria), and SIRT6/SIRT7 (nucleus). Their catalytic core contains a conserved Rossmann fold domain for nicotinamide adenine dinucleotide⁺ binding and a zinc-binding domain, but variable N-/C-termini confer substrate specificity. Sirtuins regulate metabolism, stress responses, genomic stability, and aging, positioning them as therapeutic targets for metabolic disorders, cancer, and neurodegeneration [1] [4] [10].
SIRT5 exhibits minimal deacetylase activity but robustly removes negatively charged acyl groups: succinyl (Ksucc), malonyl (Kmal), and glutaryl (Kglu) from lysine residues. This specificity stems from unique structural features:
SIRT5 regulates core metabolic pathways through substrate-specific deacylation:Table 1: Key SIRT5 Substrates and Metabolic Functions
Substrate | Modification Removed | Functional Consequence | Metabolic Pathway |
---|---|---|---|
Carbamoyl phosphate synthetase 1 | Succinyl/Glutaryl | Activation | Urea cycle/Ammonia detoxification |
Glyceraldehyde 3-phosphate dehydrogenase | Malonyl | Activation | Glycolysis |
Pyruvate kinase M2 | Succinyl | Activation | Glycolysis |
Very long-chain acyl-CoA dehydrogenase | Succinyl | Activation | Fatty acid β-oxidation |
3-Hydroxy-3-methylglutaryl-CoA synthase 2 | Succinyl | Activation | Ketogenesis |
Succinate dehydrogenase subunit A | Succinyl | Inhibition | Electron transport chain |
By modulating these substrates, SIRT5 fine-tunes glycolysis, tricarboxylic acid cycle flux, fatty acid oxidation, ketogenesis, and reactive oxygen species scavenging. For example, SIRT5 desuccinylates carbamoyl phosphate synthetase 1 to activate ammonia detoxification during fasting, while its demalonylation of glyceraldehyde 3-phosphate dehydrogenase promotes glycolytic flux [1] [3] [6].
SIRT5 exhibits context-dependent roles in tumorigenesis, functioning as both oncogene and tumor suppressor:
Table 2: SIRT5 Expression and Clinical Correlations in Cancer
Cancer Type | SIRT5 Status | Clinical Association | Key Molecular Effect |
---|---|---|---|
Colorectal cancer | Overexpressed | Poor differentiation, advanced staging | Enhanced glutamine metabolism |
Non-small cell lung cancer | Downregulated | Reduced patient survival | Increased signal transducer and activator of transcription 3 acetylation |
Breast cancer | Overexpressed | Chemoresistance | Suppressed reactive oxygen species |
Glioblastoma | Variable | Context-dependent outcomes | Altered isocitrate dehydrogenase 2 activity |
This duality complicates therapeutic targeting and necessitates cell-context analysis [1] [4] [7].
SIRT5 deficiency disrupts mitochondrial energy homeostasis:
SIRT5-mediated deacylation protects against proteotoxic stress:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: